5-Bromo-4-methylpyridine-2-carboxylic acid is a heterocyclic compound characterized by the presence of a bromine atom, a methyl group, and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 216.03 g/mol. This compound is classified as a pyridine derivative, which is significant in organic chemistry due to its diverse applications in synthesis and biological activity.
Methods and Technical Details
Structure and Data
The structure of 5-Bromo-4-methylpyridine-2-carboxylic acid features a pyridine ring with the following substituents:
The InChI code for this compound is InChI=1S/C7H6BrNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,1H3,(H,10,11)
. The compound's canonical SMILES representation is C(C(=O)O)C1=NC=C(C(=C1)C)Br
, which provides insight into its connectivity and functional groups.
Reactions and Technical Details
5-Bromo-4-methylpyridine-2-carboxylic acid can participate in various chemical reactions:
The mechanism of action of 5-Bromo-4-methylpyridine-2-carboxylic acid varies based on its application. In biological contexts, it may interact with specific enzymes or receptors, potentially inhibiting or activating certain pathways. The presence of the bromine atom and ethylamide group enhances its binding affinity and selectivity towards biological targets, making it a candidate for drug development.
Physical Properties
5-Bromo-4-methylpyridine-2-carboxylic acid is typically a solid at room temperature. It should be handled with care due to its potential harmful effects upon contact with skin or inhalation.
Chemical Properties
The compound exhibits acidic properties due to the carboxylic acid group. Its solubility in various solvents depends on the functional groups present and their interactions with solvent molecules. The compound should be stored under inert conditions to prevent degradation .
5-Bromo-4-methylpyridine-2-carboxylic acid has several scientific applications:
This compound's versatility underscores its significance in both academic research and industrial applications, reflecting its importance in modern chemistry.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: